N-(2-cyanophenyl)-4-methoxybenzamide
Description
N-(2-cyanophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group attached to a 2-cyanophenylamine moiety. The methoxy group enhances lipophilicity and may influence binding interactions, while the cyano group contributes to electronic effects and hydrogen-bonding capabilities. Below, we compare this compound with similar benzamide derivatives, focusing on structural features, synthesis, stability, and biological activity.
Properties
CAS No. |
153172-71-5 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-8-6-11(7-9-13)15(18)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18) |
InChI Key |
JIMAVGYEBLMJJK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Synonyms |
N-(2-cyanophenyl)-4-methoxybenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Lipophilicity: Methoxy groups increase lipophilicity (logP), enhancing membrane permeability. For example, N-(tert-butyl)-4-methoxybenzamide (42) has a calculated logP of 2.8, compared to 2.1 for non-methoxy analogs .
- Spectroscopic Data :
- ¹³C NMR shifts for 4-methoxybenzamides typically show peaks at δ 167.4 (amide carbonyl) and δ 55.5 (methoxy group), as seen in .
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